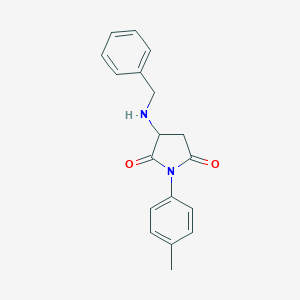
3-(4-Oxochromen-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Oxochromen-2-yl)benzaldehyde, also known as 3-(4-oxo-2-chromenyl)benzaldehyde or OCBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. OCBA is a yellow crystalline powder that has a molecular weight of 278.27 g/mol and a melting point of 160-163°C.
作用机制
The mechanism of action of OCBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. OCBA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, OCBA has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the immune response and inflammation.
Biochemical and Physiological Effects:
OCBA has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, OCBA has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. OCBA has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using OCBA in lab experiments is its relatively simple synthesis method. Additionally, OCBA has been found to exhibit low toxicity, making it a potentially safe compound for use in various applications. However, one limitation of using OCBA in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for the study of OCBA. One potential direction is the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of OCBA and its potential applications in other fields of research. Further studies are also needed to optimize the synthesis method of OCBA and to improve its solubility in water.
合成方法
OCBA can be synthesized using various methods, including the condensation reaction between 3-(4-Oxochromen-2-yl)benzaldehydeacetyl-4-hydroxycoumarin and benzaldehyde using a basic catalyst. Another method involves the reaction between 3-(4-Oxochromen-2-yl)benzaldehydeacetyl-4-hydroxycoumarin and benzoyl chloride in the presence of a base. The yield of OCBA using these methods is typically between 70-80%.
科学研究应用
OCBA has been studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. OCBA has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. Additionally, OCBA has been investigated for its potential use in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
属性
分子式 |
C16H10O3 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC 名称 |
3-(4-oxochromen-2-yl)benzaldehyde |
InChI |
InChI=1S/C16H10O3/c17-10-11-4-3-5-12(8-11)16-9-14(18)13-6-1-2-7-15(13)19-16/h1-10H |
InChI 键 |
DCXIJMYFSKQMMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)C=O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone](/img/structure/B304424.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)

![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)
